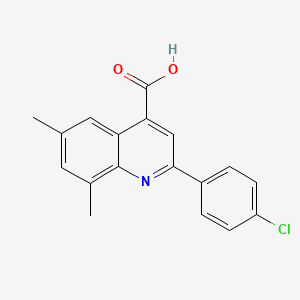

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the para position of the phenyl ring attached to the quinoline core. The quinoline scaffold is substituted with methyl groups at positions 6 and 8 and a carboxylic acid group at position 2.

Properties

IUPAC Name |

2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQUWUNWQPWYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst. The specific steps are as follows:

Formation of the intermediate: Aniline derivative reacts with a ketone to form an imine intermediate.

Cyclization: The imine undergoes cyclization to form the quinoline ring.

Substitution: Introduction of the 4-chlorophenyl group and methyl groups at the desired positions.

Carboxylation: Introduction of the carboxylic acid group at position 4.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.

Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

This compound and its derivatives have been investigated for their potential anticancer properties. Quinoline derivatives are known to exhibit anti-proliferative effects against several cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance the inhibition of cancer cell growth through mechanisms like enzyme inhibition and receptor antagonism .

Antiviral and Antimicrobial Activity

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid has been evaluated for its antiviral and antimicrobial activities. Its structural characteristics allow it to interact with viral proteins and bacterial enzymes, making it a candidate for developing new antiviral and antibacterial agents. Research indicates that certain derivatives can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Studies

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition. It has been shown to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase enzymes. This property is crucial for developing anti-inflammatory drugs and understanding disease mechanisms .

Receptor Binding Studies

Due to its ability to bind with biological macromolecules, this compound is also used in receptor binding studies. Understanding how it interacts with receptors can lead to insights into drug design and the development of therapeutic agents targeting specific pathways .

Material Science Applications

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity while maintaining stability under various conditions is advantageous for these technologies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit DNA synthesis by interacting with topoisomerase enzymes, leading to cell death in cancer cells. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, and electronic/steric properties.

Halogen-Substituted Analogs

Key Findings :

- Chlorine and bromine substituents enhance electrophilicity, but bromine’s larger size may reduce bioavailability due to steric effects .

Alkoxy-Substituted Analogs

Key Findings :

- Methoxy and ethoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .

- Ortho-substituted methoxy derivatives exhibit distinct conformational behavior, affecting binding to biological targets .

Alkyl-Substituted Analogs

Biological Activity

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial and anticancer agent, attributed to its unique structural features and mechanisms of action.

- Molecular Formula : C₁₈H₁₄ClNO₂

- Molecular Weight : Approximately 311.76 g/mol

The compound's structure includes a quinoline ring system with a carboxylic acid functional group and a chlorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases, which play a crucial role in DNA replication and transcription. This inhibition can disrupt cancer cell proliferation and induce apoptosis.

- Receptor Interaction : It can bind to specific cell surface receptors, modulating signal transduction pathways that control cell growth and survival.

- DNA Intercalation : The compound can intercalate into DNA, disrupting normal nucleic acid function and leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

Table 1 summarizes the antibacterial activity compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin |

| Escherichia coli | 18 | Gentamicin |

| Pseudomonas aeruginosa | 15 | Ciprofloxacin |

| Methicillin-resistant S. aureus | 22 | Vancomycin |

The compound's structural modifications enhance its antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms similar to those observed in enzyme inhibition and DNA intercalation. Notably, it has demonstrated activity against:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

Table 2 presents findings from recent studies on its anticancer efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Topoisomerase inhibition |

| A549 | 7.5 | DNA intercalation |

These results indicate that the compound holds promise as a therapeutic agent in cancer treatment, warranting further investigation into its efficacy and safety profiles .

Case Studies

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in drug repurposing efforts aimed at treating various diseases. For instance, one study focused on the compound's ability to inhibit sirtuins—proteins implicated in cancer progression—suggesting a possible pathway for therapeutic intervention .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid?

The synthesis typically involves multistep reactions, such as the Doebner reaction followed by functional group modifications. For example:

- Step 1 : Condensation of substituted anilines with ketones or aldehydes to form quinoline intermediates.

- Step 2 : Carboxylic acid introduction via hydrolysis of ester precursors under alkaline conditions (e.g., 10% NaOH in methanol, 86.5% yield) .

- Step 3 : Substituent-specific modifications (e.g., chlorophenyl and methyl group incorporation) using cross-coupling reactions or nucleophilic substitution .

Key challenges include optimizing reaction temperatures (e.g., 90°C for cyclization) and purification via column chromatography .

Q. How is structural characterization of this compound performed in academic research?

- NMR Spectroscopy : - and -NMR are used to confirm substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and packing modes, as demonstrated in tetrahydroquinoline derivatives (R factor = 0.036) .

Q. What analytical techniques ensure purity and stability during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity.

- HPLC : Quantifies impurities and degradation products under varying pH/temperature conditions.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for handling hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield optimization between different synthetic routes?

- Case Study : A synthesis route involving boiling diphenyl ether achieved 60% yield for ester intermediates, while hydrolysis steps reached 86.5% . Contradictions arise from side reactions (e.g., ester hydrolysis vs. decarboxylation).

- Resolution : Use kinetic studies (e.g., time vs. yield curves) and computational modeling (DFT) to identify energy barriers for competing pathways .

Q. What structure-activity relationships (SAR) guide its biological applications?

- Antibacterial Activity : Substituents at the 2- and 4-positions (e.g., chlorophenyl) enhance Gram-positive bacterial inhibition (MIC = 64 µg/mL against Staphylococcus aureus). Electron-withdrawing groups improve membrane permeability .

- Anti-Inflammatory Potential : Methyl groups at 6,8-positions may reduce steric hindrance, facilitating receptor binding in quinoline-based anti-inflammatory agents .

Q. How do crystallographic data inform its molecular interactions?

- Example : X-ray studies of 8-(4-chlorobenzylidene)-tetrahydroquinoline derivatives revealed dihedral angles (e.g., 4.2° between chlorophenyl and quinoline planes), critical for docking studies .

- Application : These data predict binding affinities to enzymes like DNA gyrase or cyclooxygenase-2 (COX-2) .

Q. What strategies mitigate cytotoxicity in therapeutic applications?

Q. How are stability and storage conditions optimized for lab-scale use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.